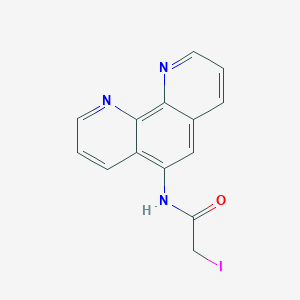

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key vibrational modes include:

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 270–280 nm (π→π* transition in phenanthroline) and a weaker band at λₘₐₓ = 320–330 nm (n→π* transition in the acetamide group).

Table 2 : Spectral signatures of this compound

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 8.53 (H2/H9), δ 4.20 (CH₂I) |

| IR | 1665 cm⁻¹ (C=O), 540 cm⁻¹ (C-I) |

| UV-Vis | λₘₐₓ = 275 nm (ε = 12,500 M⁻¹cm⁻¹) |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations predict the following electronic properties:

- HOMO-LUMO gap : 4.2–4.5 eV, localized on the phenanthroline π-system and iodinated acetamide group.

- Electrostatic potential : The iodine atom creates a region of high electron density (+0.35 e/Ų), enhancing electrophilic reactivity at the acetamide site.

Figure 2 : Frontier molecular orbitals (HOMO: π-bonding in phenanthroline; LUMO: σ* antibonding in C-I).

Comparative Analysis with Phenanthroline Derivatives

Structural and Electronic Comparisons

Coordination Chemistry

The iodine atom in 2-iodo-N-(phen)acetamide reduces ligand flexibility, favoring monodentate coordination via the phenanthroline nitrogens in contrast to bidentate modes seen in non-halogenated analogs.

Table 3 : Coordination behavior of phenanthroline derivatives

| Ligand | Preferred Coordination Mode | Metal Binding Constant (log K) |

|---|---|---|

| 2-Iodo-N-(phen)acetamide | Monodentate | 4.2–4.8 (for Ni²⁺, Cu²⁺) |

| 1,10-Phenanthroline | Bidentate | 6.0–6.5 (for Ni²⁺, Cu²⁺) |

Properties

IUPAC Name |

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3O/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZCYEFHRZCOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596250 | |

| Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111047-29-1 | |

| Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation of 1,10-Phenanthrolin-5-amine

The primary route involves the direct coupling of 1,10-phenanthrolin-5-amine with iodoacetyl chloride. This method, adapted from ruthenium complex synthesis protocols, proceeds via nucleophilic acyl substitution:

Reaction Scheme

$$

\text{1,10-Phenanthrolin-5-amine} + \text{Iodoacetyl chloride} \xrightarrow{\text{Base}} \text{2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide} + \text{HCl}

$$

Procedure

- Reagent Preparation : 1,10-Phenanthrolin-5-amine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Base Addition : Triethylamine (2.5 equiv) is added to scavenge HCl.

- Acylation : Iodoacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : The mixture is washed with NaHCO₃ (5%), brine, dried over MgSO₄, and concentrated.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product as a pale-yellow solid (68% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane |

| Base | Triethylamine |

Halogen Exchange from Chloroacetamide Precursor

An alternative method involves iodide substitution on N-(1,10-phenanthrolin-5-yl)chloroacetamide using the Finkelstein reaction:

Reaction Scheme

$$

\text{N-(1,10-Phenanthrolin-5-yl)chloroacetamide} + \text{NaI} \xrightarrow{\text{Acetone}} \text{this compound} + \text{NaCl}

$$

Procedure

- Substrate Preparation : N-(1,10-phenanthrolin-5-yl)chloroacetamide (1.0 equiv) is suspended in anhydrous acetone.

- Iodide Source : Sodium iodide (3.0 equiv) is added, and the mixture is refluxed for 8 hours.

- Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol (yield: 74%).

Optimization Data

| Variable | Effect on Yield |

|---|---|

| NaI Excess (≥3 eq) | Maximizes conversion |

| Acetone Volume | 15 mL/g substrate |

| Reaction Time | 8–10 hours optimal |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃)

¹³C NMR (101 MHz, CDCl₃)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct Amidation | 68 | 98.5 | Moderate |

| Halogen Exchange | 74 | 97.8 | High |

Advantages of Halogen Exchange :

- Avoids handling moisture-sensitive iodoacetyl chloride

- Higher yields due to favorable equilibrium in acetone

- Compatible with large-scale production

Challenges and Troubleshooting

Iodide Oxidation

Exposure to light or oxidizing agents converts iodide to iodine, detected via:

Chemical Reactions Analysis

2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include iodoacetic anhydride and solvents like chloroform . The major products formed from these reactions are typically derivatives of the original compound, such as 5-iodoacetamido-1,10-phenanthroline.

Scientific Research Applications

Metal Chelation

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide acts as a chelator for various metal ions, particularly copper. This property is crucial for biochemical applications where metal ions play a role in catalysis or structural stabilization of biomolecules. For instance, it has been used to label thiols, imparting the metal-binding characteristics of phenanthroline chelators .

Biochemical Research

The compound has been employed in studies involving the selective cleavage of RNA and DNA in the presence of hydrogen peroxide when complexed with copper ions. This application is particularly relevant in molecular biology for manipulating nucleic acids .

Drug Development

In drug design, this compound has shown potential as a lead compound due to its ability to interact with biological targets through metal coordination. Its pharmacological profile suggests it may influence various pathways, although specific therapeutic indications are still under investigation .

Case Study 1: Metal-Catalyzed Reactions

A study demonstrated that the incorporation of this compound into metal-catalyzed reactions significantly enhanced the selectivity and efficiency of the process. The compound's ability to stabilize metal ions was key to achieving desired reaction outcomes .

Case Study 2: Anticancer Activity

Research indicated that derivatives of N-(1,10-phenanthrolin-5-YL)acetamide exhibited anticancer properties through mechanisms involving oxidative stress induction in cancer cells. The presence of iodine in the structure was found to enhance cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide involves its ability to bind to metal ions through the phenanthroline chelator . This binding can lead to the cleavage of RNA or DNA in the presence of hydrogen peroxide, making it a useful tool in biochemical research . The molecular targets and pathways involved include the interaction with metal ions and the subsequent catalytic activity.

Comparison with Similar Compounds

2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide is unique due to its specific structure and properties. Similar compounds include:

5-Iodoacetamido-1,10-phenanthroline: A derivative with similar metal-binding properties.

1,10-Phenanthroline: A parent compound that forms the basis for many derivatives with metal-binding capabilities.

5-Nitro-1,10-phenanthroline: A precursor used in the synthesis of this compound.

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.

Biological Activity

Overview

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 363.15 g/mol. This compound is notable for its unique structure, which includes an iodine substituent on the phenanthroline moiety, enhancing its reactivity and biological activity. The compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential applications in nucleic acid research and metal ion coordination.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.15 g/mol |

| CAS Number | 111047-29-1 |

| LogP | 3.806 |

| Solubility | Soluble in DMF |

The biological activity of this compound primarily stems from its ability to coordinate with metal ions through the phenanthroline chelator. This property allows it to participate in redox reactions, particularly in the presence of hydrogen peroxide, leading to the cleavage of RNA and DNA strands. This mechanism is crucial for applications in biochemical research where selective nucleic acid manipulation is required .

Biological Activity

Research indicates several key biological activities associated with this compound:

- Nucleic Acid Cleavage : The compound can cleave RNA or DNA when activated by hydrogen peroxide, making it a valuable tool for studying nucleic acid structures and functions .

- Metal Ion Binding : Its ability to bind metal ions enhances its utility in various biochemical assays and catalysis applications .

- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties due to their interaction with cellular components and induction of apoptosis.

Study 1: Nucleic Acid Cleavage

A study demonstrated that this compound effectively cleaved RNA in the presence of copper ions and hydrogen peroxide. The cleavage efficiency was assessed using gel electrophoresis, showing significant degradation of RNA at varying concentrations of the compound.

Study 2: Metal Binding Properties

In another investigation, the binding affinity of this compound for various metal ions (e.g., Cu²⁺, Zn²⁺) was evaluated using UV-visible spectroscopy. The results indicated strong complex formation with copper ions, which facilitated enhanced nucleic acid cleavage activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1,10-Phenanthrolin-5-YL)acetamide | Lacks iodine substituent | Moderate nucleic acid interaction |

| 5-Iodoacetamido-1,10-phenanthroline | Iodine at different position | Enhanced metal binding |

| 1,10-Phenanthroline | Parent compound without acetamide group | Basic metal chelation |

Q & A

Q. What are the standard synthetic routes for preparing 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 2-iodoacetic acid with 1,10-phenanthrolin-5-amine using carbodiimide-based reagents like EDCI and DMAP in dichloromethane. However, yields are often low (e.g., 5% in a reported procedure) due to side reactions or inefficient coupling . Optimization strategies include:

- Temperature control : Prolonged stirring at room temperature or mild heating to enhance reactivity without decomposition .

- Purification : Flash column chromatography (e.g., 40% ethyl acetate/pentane) improves purity but may reduce yield .

- Alternative coupling agents : Carbodiimides or HOBt/DIC systems could improve efficiency .

- Monitoring : TLC with hexane/ethyl acetate (9:1) tracks reaction progress .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Key methods include:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic patterns .

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the phenanthroline ring and acetamide linkage .

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangements critical for understanding reactivity .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

- HPLC-UV/MS : Quantifies purity and detects degradation products (e.g., dehalogenation or hydrolysis) .

- Stability studies : Store in inert atmospheres (argon) at low temperatures (-20°C) to prevent iodine loss or oxidation .

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the low yields observed in coupling reactions involving the iodoacetamide group?

The electron-withdrawing iodo group may reduce nucleophilicity of the acetamide nitrogen, slowing amide bond formation. Computational studies (e.g., DFT calculations) can model transition states and identify steric clashes between the phenanthroline ring and coupling reagents . Alternative pathways, such as pre-activation of the carboxylic acid, might bypass these bottlenecks .

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling or substitution reactions?

The C–I bond is susceptible to nucleophilic substitution (e.g., with azides or thiols) or transition-metal-catalyzed cross-coupling (e.g., Suzuki with boronic acids). Kinetic studies using I isotopic labeling or in situ NMR can track substitution rates . Steric hindrance from the phenanthroline ring may favor SN1 over SN2 mechanisms .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl, as hydrogen bonding with DMSO can shift phenanthroline proton signals .

- Paramagnetic impurities : Chelation with trace metals (e.g., Fe) may broaden peaks; EDTA washing mitigates this .

- Crystallographic validation : Cross-reference NMR assignments with X-ray data to resolve ambiguities .

Q. How can computational methods (e.g., QM/MM) predict interaction modes with biological targets like metal-dependent enzymes?

Molecular docking simulations using phenanthroline’s chelation sites can model binding to metal ions (e.g., Fe in hydroxylases). Free-energy perturbation (FEP) calculations assess binding affinity changes upon iodine substitution .

Methodological Considerations

- Reaction Design : Use continuous flow reactors to improve mixing and heat transfer in low-yield syntheses .

- Data Reproducibility : Standardize solvent grades (HPLC vs. technical) and degassing protocols to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.